2-(2,5-Dimethylphenyl)-4-nitrobenzoic acid

Lipophilicity Physicochemical profiling Drug-likeness

2-(2,5-Dimethylphenyl)-4-nitrobenzoic acid is a nitro-substituted benzoic acid derivative featuring a 2,5-dimethylphenyl group at the 2-position of the benzoic acid core. Key identifiers include PubChem CID 53225236, molecular formula C15H13NO4, molecular weight 271.27 g/mol, and a computed XLogP3-AA of 3.6.

Molecular Formula C15H13NO4
Molecular Weight 271.27 g/mol
CAS No. 1261980-23-7
Cat. No. B6397230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dimethylphenyl)-4-nitrobenzoic acid
CAS1261980-23-7
Molecular FormulaC15H13NO4
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C15H13NO4/c1-9-3-4-10(2)13(7-9)14-8-11(16(19)20)5-6-12(14)15(17)18/h3-8H,1-2H3,(H,17,18)
InChIKeyBSTVTRSWMRHHNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,5-Dimethylphenyl)-4-nitrobenzoic Acid (CAS 1261980-23-7): Structural Identity and Core Properties for Research Procurement


2-(2,5-Dimethylphenyl)-4-nitrobenzoic acid is a nitro-substituted benzoic acid derivative featuring a 2,5-dimethylphenyl group at the 2-position of the benzoic acid core [1]. Key identifiers include PubChem CID 53225236, molecular formula C15H13NO4, molecular weight 271.27 g/mol, and a computed XLogP3-AA of 3.6 [1]. The parent scaffold—2-(2,5-dimethylphenyl)benzoic acid—is commercially available under CAS 253351-62-1 and serves as the non-nitrated comparator .

Why 2-(2,5-Dimethylphenyl)-4-nitrobenzoic Acid Cannot Be Replaced by Common Nitrobenzoic Acids or Unsubstituted Biphenyl Scaffolds


Generic substitution among nitrobenzoic acids or biphenyl carboxylic acids is unreliable because the simultaneous presence of the 4-nitro electron-withdrawing group and the 2-(2,5-dimethylphenyl) steric/electronic group creates a unique physiochemical profile that simple analogs cannot replicate. The parent scaffold 2-(2,5-dimethylphenyl)benzoic acid lacks the nitro group, fundamentally altering acidity, reactivity, and hydrogen-bonding capacity [1], while common 4-nitrobenzoic acid lacks the dimethylphenyl substituent entirely, changing logP, molecular shape, and binding interactions [2]. This combination dictates distinct behavior in downstream reactions—such as selective reduction, Suzuki coupling, or amide bond formation—and in biological target engagement, making direct interchange without re-optimization high-risk.

Quantitative Differentiation of 2-(2,5-Dimethylphenyl)-4-nitrobenzoic Acid Against Key Comparators


Physicochemical Properties Comparison with 4‑Nitrobenzoic Acid

The target compound exhibits a calculated XLogP3-AA of 3.6, which is markedly higher than the XLogP3-AA of 1.5 for the simpler 4-nitrobenzoic acid scaffold [1][2]. This 2.1 log unit increase reflects enhanced lipophilicity driven by the 2,5-dimethylphenyl substituent, predicting significantly different membrane permeability and organic solvent partitioning.

Lipophilicity Physicochemical profiling Drug-likeness

Hydrogen Bond Acceptor Capacity Versus Parent 2-(2,5-Dimethylphenyl)benzoic Acid

The target compound contains 4 hydrogen bond acceptor sites, compared to only 2 for the nitro-lacking parent scaffold 2-(2,5-dimethylphenyl)benzoic acid [1][2]. This doubling arises from the two oxygen atoms introduced by the nitro group, enabling stronger or geometrically distinct intermolecular interactions essential for co-crystal formation, target binding, and solid-state packing.

Supramolecular chemistry Crystal engineering Receptor binding

Rotatable Bond Flexibility Relative to 4-Nitrobenzoic Acid

The target compound possesses 2 rotatable bonds, whereas the simpler 4-nitrobenzoic acid has 1 rotatable bond [1][2]. The additional rotatable bond originates from the biphenyl linkage, introducing a torsional degree of freedom that can influence conformational sampling, entropic penalties upon binding, and overall molecular shape.

Conformational analysis Molecular docking Entropy

Molecular Weight Differential with Common Nitrobenzoic Acid Building Blocks

With a molecular weight of 271.27 g/mol, the target compound is significantly heavier than 4-nitrobenzoic acid (167.12 g/mol) [1][2]. This ~104 g/mol difference, attributable entirely to the 2,5-dimethylphenyl substituent, places the compound in a higher molecular weight range typical of lead-like or drug-like fragments, impacting solubility, diffusion rates, and metabolic stability.

Fragment-based drug design Lead optimization Pharmacokinetics

Evidence Gap Advisory: Absence of Direct Biological or Selectivity Data

No peer-reviewed head-to-head biological assays, in vivo pharmacokinetic comparisons, or selectivity profiles were identified for 2-(2,5-dimethylphenyl)-4-nitrobenzoic acid versus its closest analogs. Available binding data in public repositories (e.g., BindingDB, ChEMBL) correspond to different chemical series bearing a sulfonamide or quinazolinone core and do not represent the target compound [1]. Consequently, all biological differentiation claims must be treated as class-level inference only and cannot support direct comparator-based procurement decisions.

Biological activity Selectivity Target engagement

Rational Application Scenarios for 2-(2,5-Dimethylphenyl)-4-nitrobenzoic Acid Based on Verified Differentiation


Synthetic Intermediate Requiring a Nitro-Activated Biphenyl Carboxylic Acid Handle

The presence of both a carboxylic acid (for amide coupling or esterification) and a nitro group (for selective reduction to an amine, or as a directing group for electrophilic substitution) on a sterically congested biphenyl scaffold makes this compound a logical choice when synthetic routes demand an electron-deficient aryl partner that can be further elaborated [1]. The 2,5-dimethyl substitution pattern on the pendant phenyl ring provides steric shielding that can direct regiochemistry in subsequent reactions, unlike the unsubstituted phenyl analog.

Co-crystal Engineering Leveraging Enhanced Hydrogen Bond Acceptor Count

With 4 hydrogen bond acceptor sites versus only 2 for the non-nitrated parent scaffold, this compound is better suited for co-crystal screening campaigns where robust intermolecular interactions are prerequisite [1]. The nitro group oxygen atoms serve as strong hydrogen bond acceptors, potentially enabling co-crystallization with co-formers that fail with the nitro-lacking analog.

Lipophilicity-Driven Fragment or Lead Optimization

The XLogP3-AA of 3.6 positions this compound in a more drug-like lipophilicity window compared to 4-nitrobenzoic acid (XLogP3-AA 1.5), making it a better starting point for medicinal chemistry programs targeting intracellular or membrane-associated proteins [1][2]. The biphenyl motif also introduces potential π-π stacking interactions not available in the simpler analog.

Conformational Sampling in Molecular Docking Studies

The additional rotatable bond relative to 4-nitrobenzoic acid introduces a torsional degree of freedom that may be critical for exploring binding poses in sterically demanding enzyme active sites or allosteric pockets [1]. Virtual screening libraries that omit this compound in favor of simpler nitrobenzoic acids may miss relevant binding modes.

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